2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one
Overview
Description
2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound that belongs to the class of indeno[1,2-d]pyrimidines. This compound is characterized by its unique structure, which includes an indeno-pyrimidine core, a phenyl group, and a morpholinomethyl substituent. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials to form the indeno-pyrimidine structure.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group is attached via a nucleophilic substitution reaction, where morpholine reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, bases, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.
Morpholine-Containing Compounds: Compounds with morpholine rings attached to various scaffolds.
Uniqueness
2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-amino-6-(morpholin-4-ylmethyl)-4-phenylindeno[1,2-d]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c23-22-24-19(14-5-2-1-3-6-14)18-20(25-22)16-8-4-7-15(17(16)21(18)27)13-26-9-11-28-12-10-26/h1-8H,9-13H2,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYRSXNZLAKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C3C(=CC=C2)C4=NC(=NC(=C4C3=O)C5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743300 | |
Record name | 2-Amino-6-[(morpholin-4-yl)methyl]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713514-97-7 | |
Record name | 2-Amino-6-[(morpholin-4-yl)methyl]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.